4-Bbdpo

Description

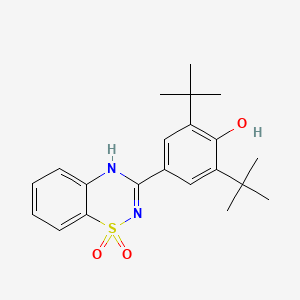

4-Bbdpo (systematic IUPAC name pending verification via SciFinder/Reaxys) is a benzamide-derived compound featuring a piperidine moiety and halogen substitution. However, its novelty status and synthesis pathway require validation against existing databases (e.g., Reaxys) to confirm prior reporting .

Properties

CAS No. |

150457-39-9 |

|---|---|

Molecular Formula |

C21H26N2O3S |

Molecular Weight |

386.51 |

IUPAC Name |

2,6-ditert-butyl-4-(1,1-dioxo-4H-1$l^{6} |

InChI |

InChI=1S/C21H26N2O3S/c1-20(2,3)14-11-13(12-15(18(14)24)21(4,5)6)19-22-16-9-7-8-10-17(16)27(25,26)23-19/h7-12,22-23H,1-6H3 |

InChI Key |

SZKCSVKFCJZYIW-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C2NC3=CC=CC=C3S(=O)(=O)N2)C=C(C1=O)C(C)(C)C |

Synonyms |

4-(4H-1,2,4-benzothiadiazine-3-yl)-2,6-bis(dimethylethyl)phenol-S,S-dioxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key properties of 4-Bbdpo and related compounds, with data extrapolated from structural analogs and pharmacological profiles:

*Estimated based on structural analogs.

Key Comparisons:

- Structural Similarities: this compound shares a benzamide core with 4-IBP but lacks iodine substitution.

- Pharmacological Activity: While BD 1008 and BD 1047 exhibit dual σ-1/σ-2 activity, this compound’s hypothesized σ-1 selectivity could enhance therapeutic specificity. However, its potency remains unverified compared to 4-IBP’s well-documented nanomolar efficacy .

- Solubility and Bioavailability : BD 1008’s dihydrobromide salt formulation improves aqueous solubility, whereas this compound’s moderate DMSO solubility may limit in vivo utility without derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.